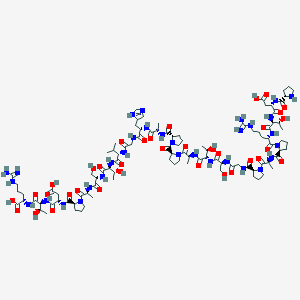
Peptide p(1-24)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Peptide p(1-24) is a bioactive peptide that has gained significant attention in recent years due to its potential therapeutic applications. It is a fragment of the larger peptide, proopiomelanocortin (POMC), which is involved in various physiological processes in the body. Peptide p(1-24) is synthesized using solid-phase peptide synthesis and has been extensively studied for its biochemical and physiological effects.
Mecanismo De Acción
Peptide p(1-24) exerts its effects through the melanocortin receptor system. It binds to the melanocortin-4 receptor (MC4R), which is involved in the regulation of energy balance and metabolism. Activation of MC4R by peptide p(1-24) leads to the activation of downstream signaling pathways, resulting in the observed physiological effects.
Biochemical and Physiological Effects:
Peptide p(1-24) has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. It also has anti-oxidant effects by reducing oxidative stress. In addition, it has been shown to have neuroprotective effects by reducing neuronal damage and promoting neuronal survival. Peptide p(1-24) has also been shown to regulate energy balance and metabolism, making it a potential therapeutic target for obesity and metabolic disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of peptide p(1-24) is that it is relatively easy to synthesize using solid-phase peptide synthesis. It is also stable and can be stored for long periods of time without degradation. However, one limitation is that it can be expensive to synthesize in large quantities, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for research on peptide p(1-24). One area of research is the development of peptide p(1-24) analogs with improved pharmacokinetic properties. Another area of research is the identification of new therapeutic applications for peptide p(1-24), such as in the treatment of neurodegenerative diseases. Finally, further research is needed to fully understand the mechanism of action of peptide p(1-24) and its downstream signaling pathways.
Métodos De Síntesis
Peptide p(1-24) is synthesized using solid-phase peptide synthesis, which involves the stepwise addition of amino acids to a resin-bound peptide chain. The synthesis of peptide p(1-24) involves the addition of 24 amino acids to the resin-bound peptide chain, followed by cleavage of the peptide from the resin and purification.
Aplicaciones Científicas De Investigación
Peptide p(1-24) has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-oxidant, and neuroprotective effects. It has also been studied for its potential use in the treatment of obesity, diabetes, and other metabolic disorders.
Propiedades
Número CAS |
121501-21-1 |
|---|---|
Nombre del producto |
Peptide p(1-24) |
Fórmula molecular |
C99H158N32O35 |
Peso molecular |
2356.5 g/mol |
Nombre IUPAC |
(2S)-5-carbamimidamido-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-5-carbamimidamido-2-[[(2S,3R)-2-[[(2S)-3-carboxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C99H158N32O35/c1-44(2)71(87(155)126-75(52(10)137)91(159)121-61(42-133)81(149)112-46(4)92(160)128-31-15-25-65(128)86(154)120-59(37-70(142)143)80(148)124-74(51(9)136)90(158)117-56(97(165)166)21-13-29-107-99(102)103)122-68(139)40-108-77(145)57(35-53-38-104-43-110-53)118-76(144)45(3)111-84(152)64-24-17-33-130(64)96(164)66-26-18-34-131(66)94(162)48(6)114-88(156)72(49(7)134)125-82(150)60(41-132)115-67(138)39-109-83(151)62-22-14-30-127(62)93(161)47(5)113-85(153)63-23-16-32-129(63)95(163)55(20-12-28-106-98(100)101)116-89(157)73(50(8)135)123-79(147)58(36-69(140)141)119-78(146)54-19-11-27-105-54/h38,43-52,54-66,71-75,105,132-137H,11-37,39-42H2,1-10H3,(H,104,110)(H,108,145)(H,109,151)(H,111,152)(H,112,149)(H,113,153)(H,114,156)(H,115,138)(H,116,157)(H,117,158)(H,118,144)(H,119,146)(H,120,154)(H,121,159)(H,122,139)(H,123,147)(H,124,148)(H,125,150)(H,126,155)(H,140,141)(H,142,143)(H,165,166)(H4,100,101,106)(H4,102,103,107)/t45-,46-,47-,48-,49+,50+,51+,52+,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,71-,72-,73-,74-,75-/m0/s1 |
Clave InChI |
UETRCLBXYZOEJN-IUDVYDBBSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C)C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)N[C@@H](C)C(=O)N[C@@H](CC5=CN=CN5)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N6CCC[C@H]6C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]7CCCN7)O |
SMILES |
CC(C)C(C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)CNC(=O)C(CC2=CN=CN2)NC(=O)C(C)NC(=O)C3CCCN3C(=O)C4CCCN4C(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)CNC(=O)C5CCCN5C(=O)C(C)NC(=O)C6CCCN6C(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C7CCCN7 |
SMILES canónico |
CC(C)C(C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)CNC(=O)C(CC2=CN=CN2)NC(=O)C(C)NC(=O)C3CCCN3C(=O)C4CCCN4C(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)CNC(=O)C5CCCN5C(=O)C(C)NC(=O)C6CCCN6C(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C7CCCN7 |
Otros números CAS |
121501-21-1 |
Secuencia |
PDTRPAPGSTAPPAHGVTSAPDTR |
Sinónimos |
p(1-24) peptide peptide p(1-24) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



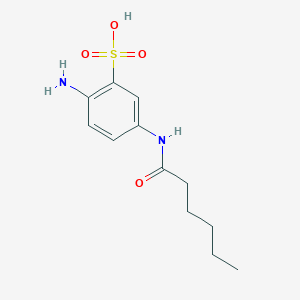
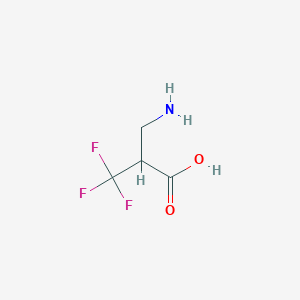

![5-Acetyl-1-azabicyclo[3.2.1]octane](/img/structure/B40023.png)
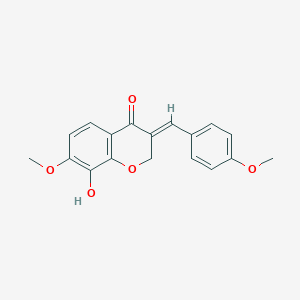

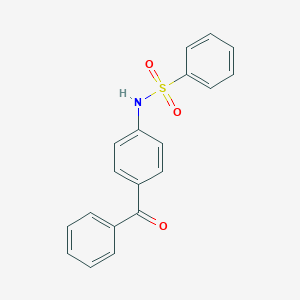
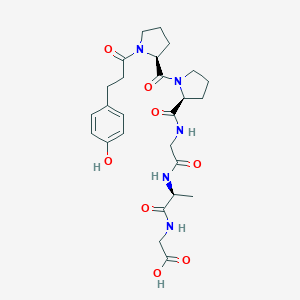

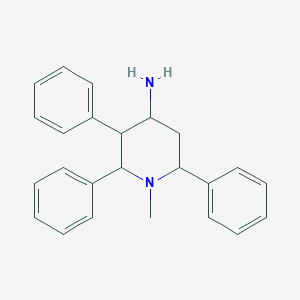

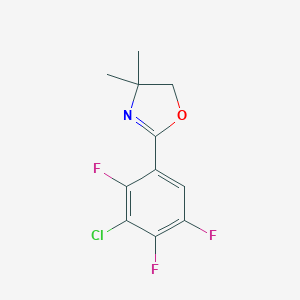
![4-Methylpyrimido[1,2-a]benzimidazol-2-amine](/img/structure/B40041.png)
![Thieno[3,2-b]pyridin-6-ylmethanol](/img/structure/B40043.png)